molecular formula C11H8N4OS2 B11042584 N-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)acetamide

N-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)acetamide

Cat. No.: B11042584
M. Wt: 276.3 g/mol
InChI Key: RNXKEGSCNSRVQA-UHFFFAOYSA-N
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Description

N-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)acetamide is a complex heterocyclic compound that incorporates both benzothiazole and triazine moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)acetamide typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones, followed by cyclization with triazine derivatives. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

N-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)acetamide stands out due to its unique combination of benzothiazole and triazine moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .

Properties

Molecular Formula

C11H8N4OS2

Molecular Weight

276.3 g/mol

IUPAC Name

N-(4-sulfanylidene-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)acetamide

InChI

InChI=1S/C11H8N4OS2/c1-6(16)12-9-13-10(17)15-7-4-2-3-5-8(7)18-11(15)14-9/h2-5H,1H3,(H,12,13,16,17)

InChI Key

RNXKEGSCNSRVQA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=S)N2C3=CC=CC=C3SC2=N1

Origin of Product

United States

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